molecular formula C6H2Cl2FNO B172347 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde CAS No. 1260758-33-5

2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde

Cat. No. B172347
M. Wt: 193.99 g/mol
InChI Key: PVYGHERNXKCTOM-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde is a derivative of pyridine, containing two chlorine atoms, one fluorine atom, and an aldehyde functional group . It is commonly used in the synthesis of pharmaceuticals and agrochemicals, and it can also be utilized as a building block in organic synthesis .


Synthesis Analysis

The synthesis of 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde involves several steps. One recognized reaction using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . Another synthesis method involves the preparation of 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde consists of a pyridine ring with two chlorine atoms, one fluorine atom, and an aldehyde functional group . The molecular weight is 209.99 g/mol .


Chemical Reactions Analysis

2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde can participate in various chemical reactions. For instance, it is used in the synthesis of Gemifloxacin, a broad-spectrum antibiotic . It can also serve as a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .


Physical And Chemical Properties Analysis

2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde is a solid at room temperature . Its density has been reported to be 1.6207g/cm^3 at 25°C .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Decarboxylative Blaise Reaction : The compound has been used in the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate using the decarboxylative Blaise reaction. This process involves the reaction of 3-cyano-2,6-dichloro-5-fluoropyridine with potassium ethyl malonate in the presence of zinc chloride, providing an efficient synthesis method (Lee et al., 2007).

  • Organometallic Intermediates for Structural Proliferation : It has been prepared by treating 2,6-difluoropyridine with lithium diisopropylamide and N,N-dimethylformamide. Regioselective displacements of fluorine from the aldehyde by nucleophiles were explored, demonstrating the versatility of organometallic methods in creating a variety of derivates (Schlosser & Rausis, 2004).

  • Improved Synthesis Process : A study described an improved process for synthesizing pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, highlighting efficient methods and catalysts that improve the yield and purity of the final product (Fang, 2008).

Pharmaceutical and Medicinal Chemistry Applications

  • Anticancer and Antiviral Effects : The compound has been investigated for its potential in inhibiting S-adenosyl-L-homocysteine hydrolase, showing implications in anticancer and antiviral activities. This research underscores its relevance in the development of new therapeutic agents (Wnuk et al., 1997).

  • Key Intermediate in Antibacterial Agent Synthesis : It serves as a key intermediate in the synthesis of Quinolone antibacterial agents. The synthesis process involves a series of reactions starting from 2,6-dichloro-5-fluoro-nicotine acid, demonstrating its crucial role in the development of important pharmaceuticals (Qiu-feng, 2005).

  • Synthesis of Fluorinated Pyridines for Antibacterial Applications : The compound has been used in the Balz-Schiemann reaction to create fluorinated pyridines, which are then converted into compounds like enoxacin, a new potential antibacterial agent (Matsumoto et al., 1984).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde has potential applications in the synthesis of a wide range of fluoroquinolone derivatives with different building blocks. This could help in reducing the side effects of medication and expanding the medical applications .

properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGHERNXKCTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde

CAS RN

1260758-33-5
Record name 2,6-dichloro-5-fluoropyridine-3-carbaldehyde
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